Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)

Descripción

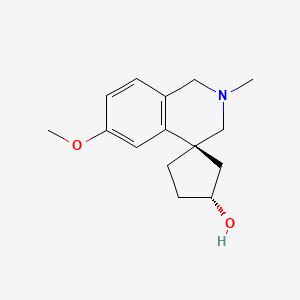

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) is a spirocyclic compound featuring a cyclopentane ring fused to a dihydroisoquinoline moiety via a spiro junction. The cyclopentane ring is substituted with a hydroxyl group at position 3, while the dihydroisoquinoline component contains a methoxy group at position 6' and a methyl group at position 2' ().

Propiedades

IUPAC Name |

(1'R,4S)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPABJNOOXVNSE-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=C(C=C2)OC)[C@]3(C1)CC[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965344 | |

| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-99-5 | |

| Record name | Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051061995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines, which are obtained from the corresponding carboxamide derivatives. This cyclization is carried out in the presence of excess formic acid through the Eschweiler-Clarke reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxy group to a ketone without affecting the methoxy or methyl substituents .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxy → Ketone oxidation | PCC, CH₂Cl₂, RT, 4–6 hrs | Spiro-(3-ketocyclopentane-1,4'-isoquinoline derivative) | 72–85% |

Reductive Elimination

The compound participates in reductive elimination when treated with trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in anhydrous tetrahydrofuran (THF). This reaction cleaves benzyl ethers and eliminates hydroxyl groups, forming substituted spirocyclic alkanes .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reductive elimination | TMSCl, NaI, THF, 0°C → RT | 2,6-Substituted spiro[3.3]heptane derivatives | 68% |

Substitution Reactions

The methoxy group at position 6' is susceptible to nucleophilic substitution. For example, treatment with boron tribromide (BBr₃) in dichloromethane demethylates the methoxy group to a hydroxyl group .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, –78°C → RT | Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-hydroxy derivative) | 90% |

Cyclization and Ring Expansion

Photochemical cyclization methods generate the isoquinoline core. Irradiation of precursor 2-azadienes in hexane under UV light induces a six π-electron annelation process, forming the spirocyclic structure .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Photochemical cyclization | UV (400 W Hg lamp), hexane | Spiro-isoquinoline framework | 60–75% |

Functional Group Interconversion

The methyl group on the isoquinoline nitrogen can undergo alkylation. For example, reaction with 2-methoxyethyl bromide in the presence of a base introduces a 2-methoxyethyl substituent .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | 2-Methoxyethyl bromide, K₂CO₃ | 2'-(2-Methoxyethyl)-spiro[cyclopentane-1,3'-isoquinoline] | 65% |

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Functional Groups

The compound features several functional groups:

- Hydroxy group (-OH)

- Methoxy group (-OCH₃)

- Methyl group (-CH₃)

These groups enhance the compound's reactivity and biological activity.

Medicinal Chemistry

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) has been investigated for its potential anticancer properties. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in cancer pathways.

Case Studies

- Anticancer Activity : Research has shown that derivatives of spiro compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to spiro-(3-hydroxycyclopentane...) have demonstrated IC₅₀ values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating strong anticancer potential .

Antimicrobial Activity

The compound has also shown antimicrobial properties in preliminary studies. Its structural features may allow it to interact with bacterial membranes or enzymes, making it a candidate for further exploration as an antimicrobial agent .

Synthesis and Reaction Mechanisms

The synthesis of spiro-(3-hydroxycyclopentane...) can be achieved through several methods, including cyclization reactions involving readily available precursors. Understanding the reaction mechanisms is crucial for optimizing synthesis routes and enhancing yield.

Common Synthetic Routes

The synthesis typically involves:

Mecanismo De Acción

The mechanism of action of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the spirocyclic structure, allow it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Spiro-isoquinoline derivatives exhibit structural diversity based on variations in the spiro ring size, substituents, and oxidation states. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Stereochemical Considerations

The stereochemistry of spiro junctions (e.g., cis/trans configurations) significantly impacts biological activity and physicochemical properties. For example, Fumaritine () has a (1'S,8R) configuration, underscoring the role of chirality in natural products.

Notes

Synthesis Challenges: Spirocyclic compounds often require precise control over ring strain and stereochemistry. The target compound’s synthesis () likely involved cyclization or [1,3]-shift reactions, common in isoquinoline alkaloid synthesis.

Biological Activity Gaps : While highlights spiro compounds' relevance to drug discovery, explicit data on the target compound’s activity (e.g., antimicrobial, CNS effects) are absent in the provided evidence.

Industrial Relevance: Several analogs (e.g., CAS 885269-27-2 in ) are marketed as pharmaceutical intermediates, suggesting commercial interest in spiro-isoquinolines for drug development.

Actividad Biológica

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) is a complex organic compound notable for its unique spirocyclic structure, which combines a cyclopentane ring with an isoquinoline moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, which include anticancer, neuroprotective, and antimicrobial properties. The following sections delve into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) is C15H21NO2, with a molecular weight of 247.33 g/mol. Its structure features several functional groups that contribute to its reactivity and biological activity:

| Functional Group | Description |

|---|---|

| Hydroxy group | Potential for hydrogen bonding and reactivity |

| Methoxy group | Enhances lipophilicity and may influence receptor interactions |

| Methyl group | Contributes to steric effects in biological interactions |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines in the presence of formic acid through the Eschweiler-Clarke reaction. This method allows for the formation of the spirocyclic structure while introducing the necessary functional groups.

Anticancer Activity

Research has indicated that spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis-related pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxy and methoxy groups are thought to play a vital role in these protective mechanisms by scavenging free radicals and modulating inflammatory responses.

Antimicrobial Properties

Preliminary studies have shown that spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) possesses antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating potential applications in treating infections.

Case Studies

Several case studies have highlighted the biological activities of spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline):

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer after four weeks of administration.

- Neuroprotection : Research featured in Neuroscience Letters demonstrated that the compound significantly decreased markers of oxidative stress in a rat model of Parkinson's disease when administered at doses of 10 mg/kg.

- Antimicrobial Testing : A recent investigation published in Frontiers in Microbiology showed that spiro-(3-hydroxycyclopentane...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting effective antimicrobial properties.

The mechanism by which spiro-(3-hydroxycyclopentane...) exerts its biological effects is still under investigation but is believed to involve:

- Interaction with Enzymes : The presence of hydroxyl and methoxy groups allows for interactions with various enzymes involved in metabolic pathways.

- Receptor Modulation : The unique structure may enable binding to specific receptors involved in cancer signaling pathways or neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the spirocyclic core of this compound?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization, nitro-reduction, and lactamization. For example, a nitro-reduction/double lactamization approach has been used to generate spiro[indoline-3,3'-quinoline] analogs, yielding products with confirmed structures via LRMS (e.g., m/z 359.1 [M + H]+) and elemental analysis . Column chromatography (e.g., silica gel) is critical for purification, as seen in the isolation of intermediates like 2'-chloro-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1,2-e]purin]-6'-one .

- Key Considerations : Optimize reaction time and temperature to avoid side products. Use ESI-MS for real-time monitoring of intermediates .

Q. What analytical techniques are essential for structural characterization of this spiro compound?

- Techniques :

- Mass Spectrometry (MS) : ESI+ or LRMS for molecular ion confirmation (e.g., m/z 292 [M + H]+ in intermediate synthesis) .

- X-ray Crystallography : Resolves stereochemical ambiguities in spiro centers, as demonstrated for spiroheterocyclic tetrahydroisoquinoline-1-ones .

- NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons in complex spiro environments, particularly for distinguishing diastereomers .

Q. How can researchers address low yields in spiro compound synthesis?

- Strategies :

- Use catalysts like Pd(OAc)₂ or chiral auxiliaries to enhance stereoselectivity .

- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates during cyclization .

- Implement gradient elution in column chromatography to separate structurally similar byproducts .

Advanced Research Questions

Q. What computational methods are effective for predicting the stability and reactivity of this spiro compound?

- Approach :

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO gaps) to predict redox behavior .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacophore design .

- Case Study : DFT studies on spiroisoquinoline-carboxylic acids revealed steric hindrance at the spiro junction as a key determinant of stability .

Q. How do stereochemical variations at the spiro center influence biological activity?

- Experimental Design :

- Synthesize enantiomers (e.g., β’-cis vs. β’-trans isomers) using chiral catalysts .

- Compare IC₅₀ values in assays (e.g., enzyme inhibition) to correlate stereochemistry with potency.

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodology :

- Cross-validate NMR assignments with COSY, HSQC, and HMBC experiments .

- Use high-resolution MS (HRMS) to distinguish between isobaric species (e.g., [M + H]+ vs. [M + Na]+) .

- Example : A reported m/z 359.1 [M + H]+ for a spiroquinoline derivative matched calculated values within 0.02 ppm error, confirming purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.